molecular formula C14H13N3OS2 B13135918 N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide CAS No. 106483-76-5

N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide

Cat. No.: B13135918
CAS No.: 106483-76-5
M. Wt: 303.4 g/mol
InChI Key: XWVMKBHGRCVDBJ-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide is a complex organic compound that features both imidazole and bithiophene moieties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the bithiophene consists of two thiophene rings connected by a single bond

Properties

CAS No.

106483-76-5

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-5-thiophen-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C14H13N3OS2/c18-14(16-6-5-10-8-15-9-17-10)13-4-3-12(20-13)11-2-1-7-19-11/h1-4,7-9H,5-6H2,(H,15,17)(H,16,18)

InChI Key

XWVMKBHGRCVDBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, I2

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazolines

    Substitution: Halogenated derivatives

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide is unique due to the combination of imidazole and bithiophene moieties, which imparts both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.

Biological Activity

N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide is a compound that combines imidazole and bithiophene structures, which contribute to its diverse biological activities. This article explores its synthesis, mechanisms of action, and specific biological effects, supported by relevant case studies and data.

Overview of the Compound

  • Chemical Formula : C14H13N3OS2
  • Molecular Weight : 303.4 g/mol
  • CAS Number : 106483-76-5
  • IUPAC Name : N-[2-(1H-imidazol-5-yl)ethyl]-5-thiophen-2-ylthiophene-2-carboxamide

The compound's structure allows for interactions with various biological targets, making it a candidate for applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Imidazole Moiety : Achieved through cyclization of amido-nitriles using a nickel catalyst.
  • Formation of the Bithiophene Moiety : Synthesized via palladium-catalyzed cross-coupling reactions.
  • Coupling of Moieties : The final step involves amide bond formation between the imidazole and bithiophene units.

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Activity : The imidazole moiety interacts with microbial enzymes, inhibiting their function and leading to cell death. Studies have demonstrated its effectiveness against a range of bacteria and fungi, including drug-resistant strains .

Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown selective cytotoxicity towards Caco-2 colorectal adenocarcinoma cells compared to A549 lung adenocarcinoma cells, suggesting that it may target specific molecular pathways involved in cancer progression .

Organic Semiconductor Properties : The bithiophene component enhances the compound's ability to conduct electricity, making it suitable for applications in organic electronics and photovoltaic devices.

Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

Anticancer Activity

A study assessed the cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)% Viability (100 µM Treatment)
A549 (Lung)5060%
Caco-2 (Colorectal)2039.8%

These results indicate a higher susceptibility of Caco-2 cells to treatment compared to A549 cells, highlighting the compound's potential as a selective anticancer agent .

Case Studies

  • Antimicrobial Study : A recent study demonstrated that this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting its potential as a therapeutic agent against resistant infections .
  • Cancer Cell Research : In vitro studies showed that treatment with this compound led to a marked reduction in cell viability in Caco-2 cells after 24 hours, indicating its potential utility in colorectal cancer therapy .

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